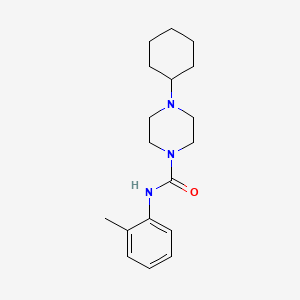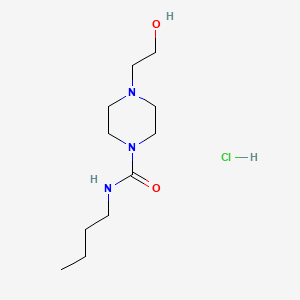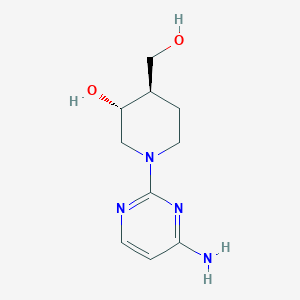
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological processes.
Mécanisme D'action
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide acts as an NMDA receptor antagonist by binding to the receptor and preventing the binding of glutamate, which is a neurotransmitter that activates the receptor. By blocking the activity of NMDA receptors, this compound can affect various biological processes that are regulated by these receptors.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to affect the release of various neurotransmitters, such as dopamine and acetylcholine. This compound has also been found to modulate the activity of ion channels, which are important for the transmission of electrical signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments is its ability to selectively block the activity of NMDA receptors. This allows researchers to study the role of these receptors in various biological processes without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it can be toxic at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for research involving 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide. One area of research is the development of new compounds that can selectively target NMDA receptors. Another area of research is the study of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 2-methylphenylpiperazine in the presence of a carboxylic acid derivative. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
4-cyclohexyl-N-(2-methylphenyl)-1-piperazinecarboxamide has been extensively used in scientific research as a tool to study the nervous system. It has been found to act as an NMDA receptor antagonist, which means it can block the activity of these receptors in the brain. This property has been used to study the role of NMDA receptors in various biological processes, such as learning and memory.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGQORLBUHRSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![3-{2-[2-(1-isopropylpiperidin-4-yl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5321326.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)